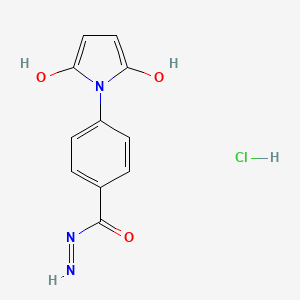
Fluorescent Brightener 54
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
These agents are designed to enhance the appearance of color and brightness in various materials by absorbing ultraviolet light and re-emitting it as visible blue light . This property makes Fluorescent Brightener 54 particularly valuable in industries such as textiles, paper, and detergents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 54 typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate undergoes cyclization to produce the pyrazoline ring structure. The final step involves sulfonation to introduce the benzenesulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industry standards .
化学反应分析
Types of Reactions: Fluorescent Brightener 54 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its optical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学研究应用
Fluorescent Brightener 54 has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques to detect and quantify different substances.
Biology: The compound is employed in fluorescence microscopy to stain and visualize biological samples, enhancing contrast and detail.
Medicine: this compound is used in diagnostic assays and imaging techniques to detect specific biomolecules or structures.
Industry: In addition to its use in textiles, paper, and detergents, the compound is also utilized in plastics and coatings to improve visual appearance and brightness
作用机制
The mechanism of action of Fluorescent Brightener 54 involves the absorption of ultraviolet light, which excites the electrons in the molecule to a higher energy state. As the electrons return to their ground state, they release energy in the form of visible blue light. This fluorescence effect enhances the perceived brightness and whiteness of the treated materials .
Molecular Targets and Pathways: The primary molecular targets of this compound are the chromophores within the compound that absorb and emit light. The pathways involved include the excitation of electrons and subsequent fluorescence emission, which is a physical rather than a chemical process .
相似化合物的比较
- 4,4’-bis(benzoxazolyl)-cis-stilbene
- 2,5-bis(benzoxazol-2-yl)thiophene
- 4,4’-diamino-2,2’-stilbenedisulfonic acid
- Tinopal CBS
- Uvitex OB
属性
CAS 编号 |
12768-89-7 |
|---|---|
分子式 |
C8H3BrCl2O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



